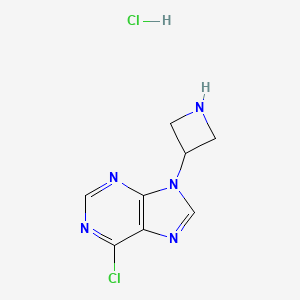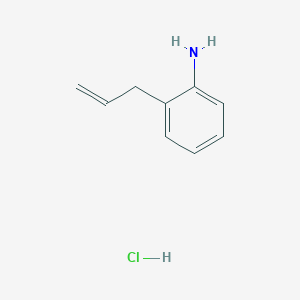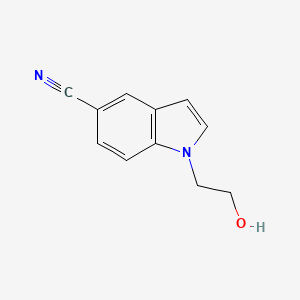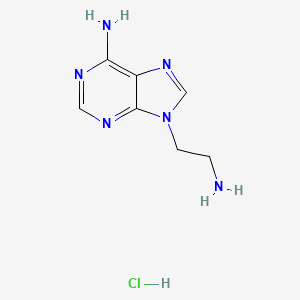
9-(2-aminoethyl)-9H-purin-6-amine hydrochloride
Descripción general
Descripción
9-(2-aminoethyl)-9H-purin-6-amine hydrochloride (commonly known as 6-aminoethylpurine or AEP) is a purine derivative used in a variety of scientific research applications. AEP is a small molecule that is used in biochemical and physiological studies, as well as in laboratory experiments. It is an important tool for scientists and researchers in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Regenerative Medicine
9-(2-aminoethyl)-9H-purin-6-amine hydrochloride: is utilized in the synthesis of hydrogels for regenerative medicine applications . These hydrogels are designed to mimic the natural extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. They are particularly beneficial for their rapid polymerization and cell-friendly crosslinking properties, which are essential for cell encapsulation and in situ crosslinking in the presence of cells and tissues .
Drug Delivery Systems
In the realm of drug delivery , this compound plays a role in the development of hydrogel systems that can effectively deliver therapeutic agents . The hydrogels’ ability to control the release of proteins and other molecules makes them suitable for targeted drug delivery, potentially improving the efficacy and reducing the side effects of various treatments .
Tissue Engineering
The compound is instrumental in creating scaffolds for tissue engineering . These scaffolds provide a three-dimensional structure that facilitates the growth and organization of cells, leading to the formation of functional tissue constructs. The material’s properties, such as swelling behavior and mechanical strength, can be tuned to match the requirements of specific tissue engineering applications .
Biocompatibility Studies
9-(2-aminoethyl)-9H-purin-6-amine hydrochloride: is also significant in biocompatibility studies . Hydrogels containing this compound have been shown to support the proliferation of human dermal fibroblasts and keratinocytes, indicating their potential for use in skin regeneration and other applications where biocompatibility is crucial .
Cell Encapsulation
This compound is used in cell encapsulation techniques, which are critical for protecting cells in various biomedical applications . Encapsulation allows for the delivery of cells to specific sites in the body and their release in a controlled manner, which is vital for therapies involving stem cells and other cell types .
Cholesterol Regulation
In biochemical studies, derivatives of this compound have been used to inhibit Site-1-protease (S1P), which is involved in the activation of sterol regulatory element-binding proteins (SREBP) . This inhibition is crucial for studying cholesterol regulation and the development of treatments for cholesterol-related disorders .
Mecanismo De Acción
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes . .
Biochemical Pathways
It is possible that the compound may influence various pathways depending on its targets
Result of Action
It is suggested that the compound may have various effects depending on its targets and the biochemical pathways it affects
Action Environment
The action, efficacy, and stability of 9-(2-aminoethyl)-9H-purin-6-amine hydrochloride can be influenced by various environmental factors. These may include the pH, temperature, and presence of other molecules in the environment . .
Propiedades
IUPAC Name |
9-(2-aminoethyl)purin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6.ClH/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13;/h3-4H,1-2,8H2,(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPSYFZCBXGAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCN)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



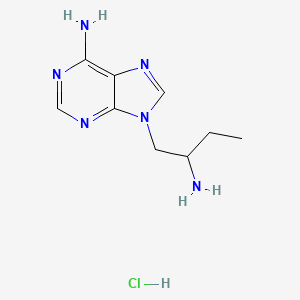
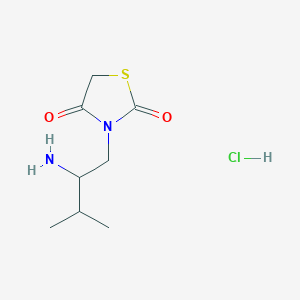
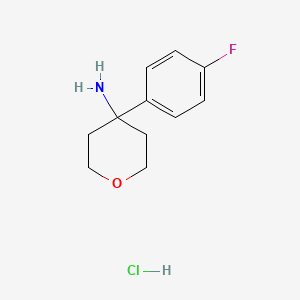

![Ethyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B1446791.png)
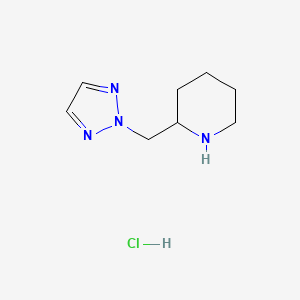


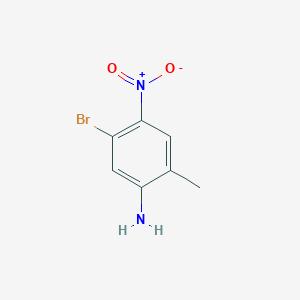
![Bis[2-[(oxo)diphenylphosphino]phenyl] Ether](/img/structure/B1446799.png)
